BenchChemオンラインストアへようこそ!

4-bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Medicinal chemistry Compound procurement Physicochemical profiling

4-Bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 946288-98-8) is a synthetic small molecule with the molecular formula C21H17BrN2O3 and a molecular weight of 425.3 g/mol, cataloged under PubChem CID 27554992. The compound features a 1,2,3,4-tetrahydroquinoline core bearing a furan-2-carbonyl substituent at the 1-position and a 4-bromobenzamide group at the 6-position.

Molecular Formula C21H17BrN2O3
Molecular Weight 425.3 g/mol
CAS No. 946288-98-8
Cat. No. B3312057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS946288-98-8
Molecular FormulaC21H17BrN2O3
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4=CC=CO4
InChIInChI=1S/C21H17BrN2O3/c22-16-7-5-14(6-8-16)20(25)23-17-9-10-18-15(13-17)3-1-11-24(18)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25)
InChIKeyXFIKAKQKSURXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 946288-98-8): Core Identity and Procurement-Grade Characterization


4-Bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 946288-98-8) is a synthetic small molecule with the molecular formula C21H17BrN2O3 and a molecular weight of 425.3 g/mol, cataloged under PubChem CID 27554992 [1]. The compound features a 1,2,3,4-tetrahydroquinoline core bearing a furan-2-carbonyl substituent at the 1-position and a 4-bromobenzamide group at the 6-position. It is commercially available as a high-throughput screening (HTS) compound from Life Chemicals (catalog number F2040-0144) at a purity of ≥95% . The tetrahydroquinoline scaffold is a recognized pharmacophore in bromodomain and extra-terminal (BET) family inhibition, most notably exemplified by the clinical candidate I-BET726 (GSK1324726A) [2]. The compound's specific substitution pattern—4-bromo on the benzamide ring and 6-yl connectivity on the tetrahydroquinoline—differentiates it from numerous positional isomers and halogen variants within the same chemical series.

Procurement Risk Alert: Why Positional Isomers and Halogen Variants of 4-Bromo-THQ-Benzamide Are Not Interchangeable with CAS 946288-98-8


Within the furan-2-carbonyl-tetrahydroquinoline-benzamide chemical series, even minor structural alterations produce functionally distinct entities. The 6-yl substitution pattern on the tetrahydroquinoline ring (as in CAS 946288-98-8) creates a different spatial orientation of the benzamide pharmacophore compared to the 7-yl positional isomer (CAS 946244-00-4), which is known to alter target engagement geometry in bromodomain binding pockets [1]. Furthermore, the 4-bromo substituent on the benzamide ring confers distinct electronic and steric properties compared to the 2-bromo variant (CAS 946319-87-5) or the 3-chloro analog (CAS 1005305-69-0), affecting both hydrogen-bonding capacity and halogen-bonding potential with protein targets [2]. The furan-2-carbonyl N-acyl group cannot be substituted with acetyl, propanoyl, or sulfonyl alternatives without fundamentally altering conformational preferences and metabolic stability profiles [3]. These structure-activity relationship (SAR) considerations establish that each compound in this series must be treated as a distinct chemical probe rather than a generic, fungible member of a compound class.

Quantitative Differentiation Evidence for 4-Bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (946288-98-8) Against Closest Analogs


Physicochemical Property Differentiation: Calculated logP and Topological PSA Distinguish 6-yl from 7-yl Positional Isomers

The target compound (6-yl regioisomer, CAS 946288-98-8) exhibits a computed XLogP3-AA value of 4.3 and a topological polar surface area (tPSA) of 62.6 Ų [1]. While the 7-yl positional isomer (CAS 946244-00-4) shares the same molecular formula and molecular weight (425.3 g/mol), the different attachment point of the benzamide group alters the molecular shape and electronic distribution, which is expected to influence passive membrane permeability and target-binding pose geometry based on established tetrahydroquinoline SAR [2]. No experimental logP or tPSA data are currently available for the 7-yl isomer in authoritative databases for direct head-to-head comparison. This represents a class-level inference based on scaffold topology differences observed in BET bromodomain inhibitor patents [2].

Medicinal chemistry Compound procurement Physicochemical profiling

Halogen Substituent Differentiation: 4-Bromo vs. 3-Chloro and 2-Bromo Benzamide Analogs in the 6-yl Tetrahydroquinoline Series

The target compound bears a 4-bromo substituent on the benzamide ring (para position). The 3-chloro analog (CAS 1005305-69-0) replaces bromine with chlorine and shifts substitution from para to meta, while the 2-bromo analog (CAS 946319-87-5, 7-yl) combines bromine at ortho with a 7-yl tetrahydroquinoline connectivity [1]. The 4-bromo (para) configuration provides a linear geometry conducive to halogen-σ-hole bonding interactions with protein backbone carbonyls, a feature documented in BRD4 bromodomain co-crystal structures for tetrahydroquinoline-based inhibitors [2]. No direct head-to-head biochemical assay comparing these three compounds is available in the public domain. However, the patent literature on tetrahydroquinoline BET inhibitors establishes that halogen position and identity on the benzamide ring are critical determinants of bromodomain subtype selectivity (BD1 vs. BD2) [2].

Structure-activity relationship Halogen bonding Medicinal chemistry

N-Acyl Group Identity: Furan-2-Carbonyl as a Conformationally Constrained Amide Bioisostere Differentiating the Target Compound from Acetyl and Sulfonyl Tetrahydroquinoline Analogs

The furan-2-carbonyl group at the tetrahydroquinoline N-1 position imposes distinct conformational constraints compared to acetyl (CAS 954684-65-2 type), propanoyl, or methanesulfonyl (CAS 941882-68-4) N-substituted analogs [1]. In tetrahydroquinoline BET bromodomain inhibitors, the N-acyl substituent directly contacts the ZA-loop region of the bromodomain binding pocket, and the furan oxygen participates in a conserved water-mediated hydrogen-bond network observed in I-BET726 co-crystal structures (PDB 4UYG) [2]. The furan ring's planarity and electron-rich character, combined with its restricted rotational freedom relative to acetyl groups, create a unique pharmacophore geometry that cannot be replicated by saturated or sulfonyl N-substituents [3]. No quantitative comparative assay data across N-acyl variants of this specific 6-yl, 4-bromo benzamide series are publicly available; this represents a class-level inference from published tetrahydroquinoline BET inhibitor SAR.

Conformational analysis Amide bioisostere Medicinal chemistry

Computed Drug-Likeness and Lead-Likeness Parameters Support Prioritization of 946288-98-8 for Fragment-to-Lead and HTS Triage Workflows

Based on PubChem computed properties, the target compound (CAS 946288-98-8) shows a molecular weight of 425.3 g/mol, XLogP3-AA of 4.3, 1 hydrogen bond donor, 3 hydrogen bond acceptors, 3 rotatable bonds, and a tPSA of 62.6 Ų [1]. This profile places it in the 'lead-like' chemical space with zero violations of Lipinski's Rule of Five. In comparison, the unsubstituted benzamide analog N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (no bromine) has a lower molecular weight (~330 g/mol) and lower logP, making it more fragment-like but lacking the halogen-bonding capability of the 4-bromo substituent [2]. The 4-trifluoromethyl benzamide analog (CAS 946367-65-3, 7-yl) has a higher logP due to the CF3 group, potentially compromising aqueous solubility relative to the bromo compound. No experimental solubility or metabolic stability data are available for any of these analogs in the public domain.

Drug-likeness Lead-likeness HTS triage Computational ADME

Procurement-Relevant Application Scenarios for 4-Bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (946288-98-8)


BET Bromodomain Inhibitor SAR Expansion: Exploring 6-yl vs. 7-yl Regioisomer Effects on BRD4 BD1/BD2 Selectivity

The target compound serves as a matched molecular pair with its 7-yl positional isomer (CAS 946244-00-4) for systematic SAR exploration of tetrahydroquinoline bromodomain inhibitors. Given that I-BET726 and related clinical candidates from GSK's tetrahydroquinoline series derive their BET subtype selectivity from subtle variations in the benzamide substitution position and N-acyl group identity [1], procurement of the 6-yl, 4-bromo variant enables direct head-to-head biochemical profiling against BRD4 BD1 and BD2 to quantify regioisomer-dependent selectivity shifts [2].

Halogen-Bonding Probe Design: Exploiting 4-Bromo para-Substitution for Targeted Protein-Ligand Interaction Studies

The para-bromo substituent provides a well-defined halogen-bond donor (σ-hole) at a geometry complementary to protein backbone carbonyl acceptors. This feature is structurally analogous to halogen-bonding interactions observed in BRD4 bromodomain co-crystal structures [2]. Researchers can use this compound as a reference probe to benchmark halogen-bond contributions to binding free energy, comparing against the 3-chloro analog (CAS 1005305-69-0) and the unsubstituted benzamide to deconvolute halogen effects from scaffold contributions [3].

HTS Library Design and Diversity Set Assembly: A Lead-Like Tetrahydroquinoline Scaffold with Balanced Physicochemical Properties

With zero Lipinski Rule of Five violations, moderate molecular weight (425.3 g/mol), and a computed logP of 4.3 [1], the compound meets lead-like criteria for inclusion in diversity-oriented screening libraries targeting epigenetic readers, protein-protein interaction inhibitors, or other 'undruggable' target classes. Its furan-2-carbonyl group provides conformational constraint and a hydrogen-bond acceptor distinct from more flexible N-acetyl or sulfonyl analogs commonly found in commercial screening collections [2].

Computational Chemistry Benchmarking: Regioisomer Property Prediction and Conformational Sampling Validation

The compound's well-defined structure, combined with the availability of closely related positional isomers (7-yl) and halogen variants (2-bromo, 3-chloro), makes it a valuable test case for validating computational methods in regioisomer property prediction, conformational sampling, and binding pose prediction. The furan-2-carbonyl group's restricted rotational profile provides a rigorous test for force field accuracy in heterocyclic amide torsion sampling [2].

Quote Request

Request a Quote for 4-bromo-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.